7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid
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Overview
Description
7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid is a hydroxylated derivative of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. This compound is characterized by the presence of six double bonds and a hydroxyl group at the 7th position. It is a member of the very long-chain fatty acids and plays a significant role in various biological processes .
Mechanism of Action
Mode of Action
The compound is an ester of carnitine . It interacts with its targets by facilitating the transfer of fatty acids from the cytoplasm to mitochondria . This process is crucial for the production of fatty acids in cells, which are essential in cell membrane structure .
Biochemical Pathways
The compound is involved in the beta-oxidation pathway . Once in the mitochondrial matrix, it is converted back to its CoA form by carnitine palmitoyltransferase 2 (CPT2), whereupon beta-oxidation can begin . Beta oxidation of the compound occurs in four steps . The end product of this pathway is acetyl-CoA, which can enter the citric acid cycle, eventually forming several equivalents of ATP .
Pharmacokinetics
It is known that the compound is a very long-chain acyl-coa , and these types of compounds are generally metabolized in peroxisomes .
Result of Action
The result of the compound’s action is the production of fatty acids in cells, which are essential in cell membrane structure . Additionally, the compound’s metabolism results in the formation of acetyl-CoA, which can enter the citric acid cycle, eventually forming several equivalents of ATP . This process converts fats to ATP, or biochemical energy .
Action Environment
It is known that the compound is a very long-chain acyl-coa , and these types of compounds are generally metabolized in peroxisomes . Therefore, factors affecting peroxisomal function could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid may interact with various enzymes, proteins, and other biomolecules. For instance, it is generally formed in the cytoplasm from very long acyl groups synthesized by fatty acid synthases or obtained from the diet .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to play a major anti-inflammatory role, preventing LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes under mild conditions. Chemical hydroxylation, on the other hand, may involve the use of reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis and the specificity required for the hydroxylation process. advancements in biotechnological methods, such as microbial fermentation and enzymatic catalysis, are being explored to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-oxodocosa-4,8,10,13,16,19-hexaenoic acid.
Reduction: Formation of 7-hydroxydocosanoic acid.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex lipids and as a model compound for studying lipid oxidation and hydroxylation reactions.
Biology: Investigated for its role in cellular signaling and membrane fluidity.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects, particularly in the context of neurodegenerative diseases and cardiovascular health.
Comparison with Similar Compounds
Similar Compounds
- 8-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid (8-HDoHE)
- 4-Hydroxydocosa-5,7,10,13,16,19-hexaenoic acid
- Docosahexaenoic acid (DHA)
Uniqueness
7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid is unique due to the specific position of the hydroxyl group, which imparts distinct biochemical properties and biological activities. Its specific hydroxylation pattern allows it to interact differently with enzymes and receptors compared to other hydroxylated derivatives of docosahexaenoic acid .
Properties
CAS No. |
90780-55-5 |
---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4Z,8Z,10Z,13Z,16Z,19Z)-7-hydroxydocosa-4,8,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)19-16-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,18,21,23H,2,5,8,11,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-14-,18-15- |
InChI Key |
OZXAIGIRPOOJTI-VLGMZSPHSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C=C/C(C/C=C\CCC(=O)O)O |
SMILES |
CCC=CCC=CCC=CCC=CC=CC(CC=CCCC(=O)O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CC=CC(CC=CCCC(=O)O)O |
Synonyms |
7-hydroxy Docosahexaenoic Acid; (±)7-HDoHE |
Origin of Product |
United States |
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